![molecular formula C22H22F4N2O2 B2640700 4-(3-Phenylprop-2-enyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone CAS No. 1025268-48-7](/img/structure/B2640700.png)
4-(3-Phenylprop-2-enyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone
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Overview
Description
The compound “4-(3-Phenylprop-2-enyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone” is a chemical of interest in the field of pharmaceutical testing . It is available for purchase from various suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a phenylpropenyl group, a piperazine ring, a tetrafluoroethoxy group, and a phenyl ketone group . The exact 3D structure would need to be determined using specialized software or experimental techniques such as X-ray crystallography.Scientific Research Applications
Synthesis Techniques and Intermediate Compounds
Research on compounds structurally related to 4-(3-Phenylprop-2-enyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone has been focused on the development of synthesis techniques and the exploration of intermediate compounds for various applications, including medicinal chemistry. One study described the improved asymmetric synthesis of a potent cholesteryl ester transfer protein inhibitor, highlighting the establishment of an asymmetric center via chiral reduction and the use of a Cu-mediated intramolecular amination reaction (Rano & Kuo, 2009). Another research demonstrated the utility of organoboranes for the general synthesis of enantiomerically pure drugs, using asymmetric reduction of specific ketones (Ramachandran et al., 1995).
Solid Phase Synthesis and Enamine Linkers
Further investigation involved the solid phase synthesis of 2-aminobutadienes using a piperazine linker, introducing a method for attaching ketones via an enamine linker compatible with anion chemistry (Hird et al., 1997). This approach demonstrates the versatility of using piperazine-based structures for creating complex organic compounds.
Structural Studies and Crystallography
Structural studies such as the analysis of cinnarizinium fumarate have provided detailed insights into the conformation and interactions of similar compounds within crystalline frameworks. Such studies are crucial for understanding the physical and chemical properties of potential drug candidates (Kavitha et al., 2012).
Safety And Hazards
properties
IUPAC Name |
[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F4N2O2/c23-21(24)22(25,26)30-19-10-4-9-18(16-19)20(29)28-14-12-27(13-15-28)11-5-8-17-6-2-1-3-7-17/h1-10,16,21H,11-15H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFHWFXGKGHOSL-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylprop-2-enyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone |
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